molecular formula C41H78O6 B3026137 Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester CAS No. 139665-46-6

Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester

Cat. No.: B3026137
CAS No.: 139665-46-6
M. Wt: 667.1 g/mol
InChI Key: AMSHZNDZYYUTCY-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester: This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester typically involves the esterification of octadecanoic acid with a suitable alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: In chemistry, octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification and transesterification reactions.

Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It can be incorporated into lipid bilayers to investigate membrane dynamics and interactions.

Medicine: In medicine, this compound is explored for its potential as a drug delivery agent. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.

Industry: Industrially, this compound is used as an emulsifier and surfactant in the formulation of cosmetics, personal care products, and food additives. It enhances the stability and texture of emulsions and can improve the shelf life of products.

Mechanism of Action

The mechanism of action of octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester involves its hydrolysis in biological systems. The ester bonds are cleaved by esterases, releasing octadecanoic acid and the corresponding alcohol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular functions.

Comparison with Similar Compounds

  • Octadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
  • Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester
  • Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester

Comparison: Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is unique due to its specific ester groups, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles. For instance, the presence of longer alkyl chains in its structure can enhance its hydrophobicity and influence its behavior in lipid bilayers .

Properties

IUPAC Name

2,3-di(decanoyloxy)propyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-28-31-34-40(43)46-37-38(47-41(44)35-32-29-25-15-12-9-6-3)36-45-39(42)33-30-27-24-14-11-8-5-2/h38H,4-37H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSHZNDZYYUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10769671
Record name 2,3-Bis(decanoyloxy)propyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10769671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139665-46-6
Record name 2,3-Bis(decanoyloxy)propyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10769671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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